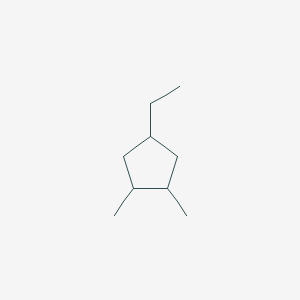

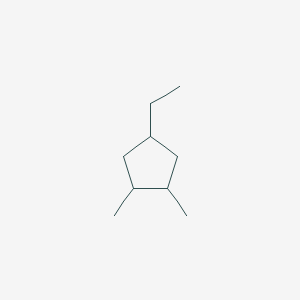

4-Ethyl-1,2-dimethylcyclopentane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113740-56-0 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

4-ethyl-1,2-dimethylcyclopentane |

InChI |

InChI=1S/C9H18/c1-4-9-5-7(2)8(3)6-9/h7-9H,4-6H2,1-3H3 |

InChI Key |

QKXQNQVXTYSGKS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(C(C1)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure and Stereoisomerism of 4-Ethyl-1,2-dimethylcyclopentane

Abstract: The saturated carbocycle, 4-Ethyl-1,2-dimethylcyclopentane, serves as a pivotal exemplar for understanding complex stereochemical relationships in non-planar ring systems. With a molecular formula of C₉H₁₈, its structure appears deceptively simple; however, the presence of three distinct stereogenic centers gives rise to a rich isomeric landscape.[1] This guide provides an in-depth analysis of the molecular architecture, conformational dynamics, and the full spectrum of stereoisomers of this compound. We will dissect the diastereomeric and enantiomeric relationships, present validated protocols for their chromatographic separation, and discuss the spectroscopic signatures essential for their characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of substituted cycloalkanes.

Section 1: Fundamental Molecular Architecture

IUPAC Nomenclature and Core Properties

The systematic naming of this molecule according to IUPAC rules is this compound. Numbering of the cyclopentane ring is prioritized to give the substituents the lowest possible locants.[2] The molecule is a saturated hydrocarbon, classified as a substituted cycloalkane.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | PubChem[1] |

| Molecular Weight | 126.24 g/mol | PubChem[1] |

| CAS Number | 113740-56-0 | PubChem[1] |

| Canonical SMILES | CCC1CC(C(C1)C)C | PubChem[1] |

| InChIKey | QKXQNQVXTYSGKS-UHFFFAOYSA-N | PubChem[1] |

The Cyclopentane Scaffold: Conformational Dynamics

Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat. A planar conformation is destabilized by significant torsional strain from eclipsed carbon-hydrogen bonds.[4] To alleviate this strain, the ring puckers into non-planar conformations. The two most stable and commonly discussed conformations are the "envelope" and the "half-chair" (or "twist").[5]

-

Envelope Conformation (Cₛ symmetry): Four carbon atoms lie in a plane, with the fifth carbon atom puckered out of the plane, much like the flap of an envelope.[4]

-

Half-Chair Conformation (C₂ symmetry): Three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of the plane.[5]

These conformations have very similar energy levels and rapidly interconvert through a low-energy process known as pseudorotation.[6][7] For substituted cyclopentanes like this compound, the substituents will preferentially occupy positions that minimize steric hindrance, influencing the equilibrium distribution of these conformations.

Section 2: Stereoisomerism: A Comprehensive Analysis

The stereochemical complexity of this compound arises from the presence of three stereogenic centers (chiral carbons) at positions C1, C2, and C4. Each of these carbons is bonded to four different groups.

The Eight Possible Stereoisomers

The maximum number of possible stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers.[8] For this molecule, n=3, leading to a theoretical maximum of 2³ = 8 stereoisomers. Because there is no internal plane of symmetry possible regardless of the substituent orientations (due to the 1,2,4-substitution pattern), no meso compounds are formed.[8] Therefore, all eight possible stereoisomers exist, forming four pairs of enantiomers.

Stereoisomers that are not mirror images of each other are known as diastereomers.[8] The relationships between the substituents are defined using cis (on the same face of the ring) and trans (on opposite faces) nomenclature.[9][10][11]

Isomeric Relationships

The eight stereoisomers can be systematically understood by considering the relative orientations of the three substituents. For example, the relationship between the two methyl groups at C1 and C2 can be either cis or trans. For each of these arrangements, the ethyl group at C4 can be either cis or trans relative to the adjacent methyl groups. This gives rise to four distinct diastereomeric sets, each of which exists as a pair of non-superimposable mirror images (enantiomers).

The diagram below illustrates the hierarchical relationship between the diastereomeric and enantiomeric forms.

Caption: Relationships among the 8 stereoisomers.

Section 3: Spectroscopic and Chromatographic Characterization

Distinguishing between the various isomers of this compound requires a combination of advanced analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. Diastereomers will exhibit distinct NMR spectra. The chemical shifts of the methyl and ethyl protons and carbons will differ due to their unique magnetic environments, which are dictated by the cis/trans relationships with other substituents. Furthermore, proton-proton coupling constants (J-values) can provide valuable information about the dihedral angles between adjacent protons, helping to infer the dominant ring conformation and relative stereochemistry.

-

Mass Spectrometry (MS): While all stereoisomers will have the same molecular ion peak (m/z = 126), their fragmentation patterns under techniques like Electron Ionization (EI) may show subtle differences. However, MS is generally not used for primary stereoisomer differentiation without chromatographic separation.

-

Chromatographic Behavior: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating isomers. Diastereomers possess different shapes and polarities, resulting in different interactions with the stationary phase and thus different retention times on a standard (achiral) column. Enantiomers, however, will not be separated on an achiral column.

Section 4: Methodologies for Isomer Separation

The successful isolation of a single, pure stereoisomer is often a prerequisite for drug development and mechanistic studies. This requires a two-stage approach: first separating diastereomers, then resolving the remaining enantiomeric pairs.

Protocol: Separation of Diastereomers via HPLC

Objective: To separate the four diastereomeric pairs of this compound from a mixture.

Causality: Diastereomers have different physical properties, including polarity and boiling point. This protocol leverages subtle differences in polarity to achieve separation on a normal-phase silica column, where more polar compounds interact more strongly and elute later.[12][13]

Materials:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

Normal-Phase Silica Gel Column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

HPLC-grade n-Hexane.

-

HPLC-grade Isopropanol (IPA) or Ethyl Acetate.

-

The isomeric mixture of this compound.

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase of 99.5:0.5 (v/v) n-Hexane:IPA. This low-polarity mobile phase is a typical starting point for separating non-polar hydrocarbons. Degas the mobile phase thoroughly.

-

Column Equilibration: Equilibrate the silica column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve approximately 10 mg of the isomeric mixture in 1 mL of n-Hexane.

-

Injection and Elution: Inject 10 µL of the prepared sample onto the column.

-

Data Acquisition: Monitor the elution profile. The four diastereomeric pairs should elute as four distinct peaks (as each peak will contain an unresolved pair of enantiomers).

-

Optimization: If separation is incomplete, the polarity of the mobile phase can be fine-tuned. Decreasing the percentage of IPA will increase retention times and may improve resolution.

Sources

- 1. This compound | C9H18 | CID 15920524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cycloalkanes [ch.ic.ac.uk]

- 6. worldscientific.com [worldscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. askthenerd.com [askthenerd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2.9 Cis–Trans Isomerism in Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 12. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]

- 13. chromatographytoday.com [chromatographytoday.com]

An In-Depth Technical Guide to the Stereoisomers of 4-Ethyl-1,2-dimethylcyclopentane

This guide provides a comprehensive exploration of the stereoisomerism of 4-Ethyl-1,2-dimethylcyclopentane, a saturated carbocycle that serves as a model for understanding complex stereochemical relationships in alicyclic systems. For researchers and professionals in drug development and organic synthesis, a profound grasp of stereoisomerism is not merely academic; it is a cornerstone of molecular design, influencing everything from biological activity to material properties. This document delineates the structural nuances of the isomers, outlines methodologies for their separation and characterization, and provides insights into their conformational behavior.

Foundational Stereochemical Analysis

This compound possesses three stereocenters: C1, C2, and C4. The maximum number of possible stereoisomers is therefore 2³, or 8. These eight stereoisomers exist as four pairs of enantiomers. The core of the analysis lies in understanding the relative orientation of the substituents on the cyclopentane ring, which gives rise to cis/trans isomerism, a subset of diastereomerism.

The stereochemical complexity arises from the relationships between the three chiral centers.

-

C1 and C2: The methyl groups can be either on the same side (cis) or opposite sides (trans) of the ring.

-

C4: The ethyl group's orientation relative to the two methyl groups further differentiates the isomers.

This leads to a systematic classification of the four diastereomeric pairs:

-

Cis (1,2-Me) Series: The methyl groups at C1 and C2 are cis to each other.

-

Trans (1,2-Me) Series: The methyl groups at C1 and C2 are trans to each other.

For each series, the ethyl group at C4 can be either cis or trans relative to the adjacent methyl groups, creating the full set of isomers. A crucial point is that due to the puckered nature of the cyclopentane ring, these descriptors are relative to the plane of the ring.

A complete stereochemical description requires the assignment of absolute configuration (R/S) at each of the three stereocenters (C1, C2, and C4). Applying the Cahn-Ingold-Prelog priority rules allows for the unambiguous naming of each of the eight isomers.

| Diastereomeric Pair | Systematic Name (One Enantiomer) | C1 Config. | C2 Config. | C4 Config. |

| 1 | (1R,2S,4R)-4-Ethyl-1,2-dimethylcyclopentane | R | S | R |

| 2 | (1R,2S,4S)-4-Ethyl-1,2-dimethylcyclopentane | R | S | S |

| 3 | (1R,2R,4R)-4-Ethyl-1,2-dimethylcyclopentane | R | R | R |

| 4 | (1R,2R,4S)-4-Ethyl-1,2-dimethylcyclopentane | R | R | S |

| Note: This table lists one enantiomer from each of the four pairs. The corresponding mirror images (e.g., (1S,2R,4S) for Pair 1) complete the set of eight stereoisomers. |

Conformational Landscape and Relative Stability

The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain. The two most common conformations are the envelope and the twist . The energy barrier between these conformations is low, meaning the ring is highly flexible.

The thermodynamic stability of each stereoisomer is dictated by the steric strain arising from the interactions between the three alkyl substituents. The most stable conformations will seek to place the larger substituents in pseudo-equatorial positions to minimize unfavorable 1,3-diaxial interactions.

-

Cis Isomers: In isomers where substituents are cis, steric crowding is generally higher than in their trans counterparts. For instance, in the cis-1,2-dimethyl series, the two adjacent methyl groups introduce significant gauche-butane-like interactions.

-

Trans Isomers: Isomers with trans relationships between bulky groups are often more stable. The all-trans isomer, where all three substituents can occupy pseudo-equatorial positions, is typically the most thermodynamically favored.

The interplay between ring pucker and substituent orientation determines the overall energy of the molecule. Computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for accurately predicting the lowest energy conformations and the relative stability of the different stereoisomers.

Caption: Relationship between ring conformation and thermodynamic stability.

Synthesis and Separation Strategies

The synthesis of a specific stereoisomer of this compound requires stereocontrolled reactions. A common approach involves starting with a cyclic precursor, such as a cyclopentenone, and using stereoselective reactions to install the substituents. For example, catalytic hydrogenation of a substituted cyclopentene often proceeds via syn-addition, delivering hydrogen to the less sterically hindered face of the double bond.

Separating the mixture of stereoisomers is a critical challenge that leverages their different physical properties.

Separation of Diastereomers

Diastereomers have distinct physical properties (e.g., boiling points, melting points, solubility, and chromatographic retention times). Standard laboratory techniques can be used for their separation.

-

Fractional Distillation: If the boiling points of the diastereomers are sufficiently different, fractional distillation can be effective.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) using standard achiral stationary phases are powerful methods for separating diastereomers. The separation is based on differences in polarity and van der Waals interactions with the stationary phase.

Separation of Enantiomers (Resolution)

Enantiomers have identical physical properties in an achiral environment, making their separation (a process called resolution) more complex.

Protocol: Chiral HPLC Resolution

This protocol outlines a general approach for separating the enantiomers of one of the diastereomeric pairs.

-

Column Selection: Choose a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are highly effective for a wide range of compounds.

-

Mobile Phase Optimization:

-

Start with a non-polar mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

Adjust the ratio of the polar modifier (isopropanol) to optimize the resolution and retention time. A lower percentage of isopropanol generally increases retention and can improve separation.

-

Maintain a constant flow rate (e.g., 1.0 mL/min).

-

-

Detection: Use a UV detector set to a low wavelength (e.g., 210 nm) where the analytes have some absorbance, or a refractive index (RI) detector if UV absorbance is absent.

-

Injection & Analysis: Inject a small volume (5-10 µL) of the dissolved sample mixture. The two enantiomers will elute as separate peaks.

-

Validation: The success of the resolution is confirmed by observing two well-resolved peaks with an equal area ratio for a racemic sample. The separation factor (α) and resolution (Rs) should be calculated to quantify the quality of the separation.

Caption: Workflow for the enantiomeric resolution by chiral HPLC.

Spectroscopic Characterization

Unambiguous identification of each stereoisomer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and potentially optical activity measurements.

NMR Spectroscopy

¹H and ¹³C NMR are the most powerful tools for determining the relative configuration of the stereoisomers.

-

Chemical Shift (δ): The electronic environment of each proton and carbon is unique for each diastereomer. The spatial arrangement of the alkyl groups causes shielding or deshielding effects, leading to distinct chemical shifts. For instance, a proton or methyl group in a sterically compressed environment will typically show a different chemical shift than one in an unhindered position.

-

Coupling Constants (J): The through-bond coupling between protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns, one can deduce the relative stereochemistry of substituents on the ring.

-

Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are definitive for determining cis/trans relationships. An NOE correlation is observed between protons that are close in space (typically < 5 Å), regardless of whether they are bonded. For example, in a cis-1,2-dimethyl isomer, a strong NOE would be expected between the protons of the two methyl groups.

Optical Activity

Since the individual stereoisomers are chiral (with the exception of any possible meso compounds, which are not present in this system), they will rotate the plane of polarized light.

-

Specific Rotation ([α]): Enantiomers will rotate light by equal and opposite amounts. A measurement of the specific rotation using a polarimeter can distinguish between enantiomers and determine the enantiomeric excess (ee) of a sample. However, it cannot predict the absolute configuration (R/S) ab initio. The assignment of absolute configuration often requires more advanced techniques like X-ray crystallography of a suitable derivative or comparison to a known standard.

Conclusion

The stereochemical analysis of this compound is a microcosm of the challenges faced in modern organic chemistry and drug development. Its eight distinct stereoisomers, arising from three chiral centers, present a rich landscape for studying the interplay of conformational dynamics, steric interactions, and molecular properties. A systematic approach combining stereoselective synthesis, chromatographic separation (both chiral and achiral), and advanced spectroscopic characterization is essential for isolating and identifying each unique molecular entity. The principles demonstrated by this seemingly simple alicyclic compound are directly applicable to the design and synthesis of complex chiral molecules, where precise control over three-dimensional structure is paramount to achieving desired biological function.

References

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

A Technical Guide to 4-Ethyl-1,2-dimethylcyclopentane as a Petroleum Biomarker

Prepared by: Gemini, Senior Application Scientist

Abstract

Petroleum biomarkers, often termed "molecular fossils," are complex organic compounds found in crude oils and source rocks that provide invaluable insights into the petroleum system.[1] These molecules originate from the lipid components of formerly living organisms, and their preserved carbon skeletons carry detailed information about the biological source, depositional environment, thermal maturity, and extent of biodegradation of the organic matter.[2][3] While extensive research has focused on high molecular weight biomarkers like steranes and hopanes, the low molecular weight (LMW) fraction, particularly C9 cycloalkanes, contains a wealth of underutilized geochemical information. This guide focuses on a representative C9 cycloalkane, 4-Ethyl-1,2-dimethylcyclopentane, to provide researchers and scientists with a comprehensive framework for its analysis and interpretation. We will delve into its stereochemical complexity, geochemical origins, the advanced analytical workflows required for its characterization, and its practical applications in petroleum system analysis.

Introduction: The Significance of Low Molecular Weight Biomarkers

The analysis of petroleum composition is fundamental to exploration and production efforts in the oil and gas industry. Biomarkers are a cornerstone of this analysis, acting as fingerprints that can correlate oils to their source rocks, determine the thermal history of a basin, and assess the quality of a petroleum reservoir.[1][3]

While traditional biomarker analysis has centered on complex polycyclic molecules like hopanes (derived from bacteria) and steranes (derived from eukaryotes), the lighter, more volatile fraction of petroleum is also rich in diagnostic compounds.[2] The C9 cycloalkanes, including isomers of ethyl-dimethylcyclopentane, represent a class of LMW biomarkers derived from the diagenetic alteration of microbial lipids. Their relative abundances and stereochemical arrangements are sensitive indicators of thermal stress and subtle variations in source input, offering a complementary dataset to traditional biomarker studies. This compound serves as an excellent case study for understanding the utility of this compound class.

Molecular Structure and Stereochemical Principles

A thorough understanding of a biomarker's structure is paramount to its application. The utility of this compound is intrinsically linked to its stereochemistry.

2.1. Chemical Identity this compound is a saturated cyclic hydrocarbon with the molecular formula C9H18.[4] Its basic structure consists of a five-membered carbon ring with methyl groups at the 1 and 2 positions and an ethyl group at the 4 position.

| Property | Value | Source |

| Molecular Formula | C9H18 | PubChem[4] |

| Molecular Weight | 126.24 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 113740-56-0 | PubChem[4] |

2.2. The Critical Role of Stereoisomerism The cyclopentane ring has three stereocenters at carbons 1, 2, and 4. This gives rise to a total of 2³ = 8 possible stereoisomers. These isomers differ in the spatial orientation (up or down, denoted as cis or trans) of the three alkyl substituents relative to the plane of the ring.

The geochemical significance lies in the fact that these different stereoisomers possess varying thermodynamic stabilities. During the process of petroleum generation, increasing thermal stress provides the energy to overcome activation barriers, causing less stable isomers to convert into more stable configurations. By measuring the relative abundance of these isomers, we can develop a quantitative proxy for the thermal maturity of the oil or source rock. For example, a trans configuration of two adjacent substituents is often more stable than a cis configuration due to reduced steric strain.

Caption: Isomerization of less stable to more stable forms with heat.

Geochemical Origin and Diagenetic Pathway

Biomarkers are the products of a long and complex series of transformations known as diagenesis and catagenesis.

-

Biological Precursors: While a single, definitive precursor for this compound is not established, LMW cycloalkanes are generally believed to derive from the lipids (fatty acids and alcohols) of bacterial and algal membranes. The specific branching pattern likely results from the cyclization and alteration of specific microbial lipids during early diagenesis.

-

Diagenesis and Catagenesis: As sediments containing organic matter are buried, temperature and pressure increase. The original biological molecules lose their functional groups and undergo complex reactions, including cyclization, cracking, and isomerization, eventually forming the stable hydrocarbon structures found in petroleum. The initial distribution of this compound isomers is a function of the precursor molecule structures. This initial distribution is then overprinted by thermal isomerization reactions as the source rock matures into the oil generation window.

Caption: Geochemical pathway from microbial lipids to biomarker isomers.

Analytical Workflow for Characterization

The accurate identification and quantification of individual stereoisomers within a highly complex crude oil matrix requires a sophisticated analytical approach. The co-elution of numerous isomers makes traditional one-dimensional gas chromatography challenging.[5]

4.1. The Rationale for Advanced Techniques Standard gas chromatography-mass spectrometry (GC-MS) often fails to provide the necessary resolving power to separate the many isomers of C9 cycloalkanes, leading to an "unresolved complex mixture" (UCM) where individual peaks overlap.[5] To overcome this, comprehensive two-dimensional gas chromatography (GC×GC) is the method of choice. GC×GC provides enhanced specificity and peak capacity, allowing for the separation of diagnostic biomarkers from potential isobaric interferences that would otherwise complicate interpretation.[1] Coupling GC×GC with a high-resolution time-of-flight mass spectrometer (TOFMS) provides both the separation power and the accurate mass data needed for confident identification.[3][6]

Caption: End-to-end analytical workflow for biomarker analysis.

4.2. Experimental Protocols

Protocol 1: Sample Preparation via Column Chromatography The purpose of this step is to isolate the saturated hydrocarbons (alkanes and cycloalkanes) from the aromatic and polar components of the crude oil, which can interfere with the analysis.

| Step | Procedure | Rationale |

| 1 | Prepare a chromatography column by packing it with activated silica gel slurried in hexane. | Silica gel is a polar stationary phase that will strongly retain polar compounds. |

| 2 | Dissolve a known mass of crude oil in a minimal amount of hexane and load it onto the column. | Ensures the sample is applied evenly to the top of the stationary phase. |

| 3 | Elute the saturated fraction by passing a sufficient volume of hexane through the column. | Hexane is a non-polar solvent and will elute the non-polar saturated compounds first. |

| 4 | Collect the eluent (the saturated fraction). | This fraction contains the target this compound isomers. |

| 5 | Elute the aromatic fraction using a more polar solvent (e.g., a mixture of hexane and dichloromethane). | This removes the aromatic compounds from the column for separate analysis if needed. |

| 6 | Concentrate the saturated fraction to a known volume under a gentle stream of nitrogen. | Prepares the sample for injection into the GC system at an optimal concentration. |

Protocol 2: GC×GC-TOFMS Instrumental Analysis This protocol outlines typical parameters for achieving high-resolution separation of LMW cycloalkanes.

| Parameter | Setting | Rationale |

| Injection | 1 µL, Splitless | Maximizes analyte transfer to the column for trace analysis. |

| 1st Dimension Column | DB-5 (or equivalent), 30 m x 0.25 mm x 0.25 µm | A non-polar column that separates compounds primarily by boiling point. |

| 2nd Dimension Column | DB-17ht (or equivalent), 1.5 m x 0.1 mm x 0.1 µm | A more polar column that provides a different separation mechanism (polarity), resolving co-eluting peaks from the 1st dimension. |

| Modulation Period | 4-6 seconds | The time at which fractions are trapped and re-injected onto the 2nd dimension column. Optimized to sample the 1st dimension peaks adequately. |

| Oven Program | 40°C (hold 2 min) to 320°C at 3°C/min | A slow temperature ramp is crucial for separating volatile LMW isomers. |

| MS Detector | TOF-MS | Provides high-speed data acquisition necessary for the fast-eluting peaks from the 2nd dimension column. |

| Mass Range | 40-400 m/z | Covers the expected mass fragments of the target analytes. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation patterns for library matching. |

Applications in Petroleum System Analysis

The data derived from the analysis of this compound isomers can be applied to several key areas of petroleum geoscience.

5.1. Thermal Maturity Assessment The primary application is the assessment of thermal maturity. By identifying a pair of isomers where one is thermally less stable and the other is more stable, a maturity ratio can be established.

Maturity Ratio = [Concentration of More Stable Isomer] / [Concentration of Less Stable Isomer]

This ratio will increase predictably as the source rock and the petroleum generated from it experience higher temperatures.

| Sample ID | Maturity Ratio (Hypothetical) | Inferred Thermal Maturity |

| Oil-A | 0.45 | Immature / Early Mature |

| Oil-B | 0.98 | Peak Oil Window |

| Oil-C | 1.52 | Late Oil Window / Gas Window |

5.2. Oil-Oil and Oil-Source Correlation Since the distribution of C9 cycloalkane isomers is a result of both the original biological input and the subsequent thermal history, it creates a unique chemical fingerprint.[1] Oils generated from the same source rock pod that have experienced a similar thermal history will exhibit very similar isomer distributions. This allows geochemists to:

-

Correlate an oil slick from a spill back to its source reservoir.

-

Group different oils in a basin into "families" that share a common origin.

-

Confidently link a discovered oil accumulation back to its parent source rock.

Conclusion

This compound, as a representative of the C9 cycloalkane group, is a powerful but often overlooked biomarker. Its true potential is unlocked through the application of advanced analytical techniques like GC×GC-TOFMS, which can resolve its complex isomeric distribution. The ratios of its stereoisomers provide a sensitive proxy for thermal maturity and contribute to the detailed chemical fingerprint used for correlation studies. As analytical instrumentation continues to improve in resolution and sensitivity, the information held within the low molecular weight fraction of petroleum will play an increasingly critical role in reducing risk and uncertainty in hydrocarbon exploration and environmental forensics.

References

- SCION Instruments. (n.d.). Crude Oil Analysis and Biomarker Testing Using GC-MS.

- Cardoso, A. L., et al. (2014). Determination of Biomarkers in Petroleum by Multidimensional Gas Chromatography: Fundamentals, Applications, and Future Perspectives. International Journal of Analytical Chemistry. [Link]

- Reddy, C. M., et al. (2012). Fingerprinting Crude Oils and Tarballs using Biomarkers and Comprehensive Two-Dimensional Gas Chromatography.

- Agilent Technologies. (2011). Analysis of Biomarkers in Crude Oil Using the Agilent 7200 GC/Q-TOF. Agilent Technologies, Inc. [Link]

- Study.com. (n.d.). Draw all the steroisomers of 4-ethylidene-1, 2-dimethylcyclopentane.

- Study.com. (n.d.). Stereochemistry: Draw all the steroisomers of 4-ethylidene-1, 2-dimethylcyclopentane.

- National Center for Biotechnology Information. (n.d.). 4-Ethyl-1,2-dimethylcyclopentene.

- National Center for Biotechnology Information. (n.d.). This compound.

- Hsieh, Y. & Philp, R.P. (2001). Geochemical characterization of oils and source rocks from the Barinas Basin, Venezuela. Organic Geochemistry. [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]

- 3. agilent.com [agilent.com]

- 4. This compound | C9H18 | CID 15920524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Biomarker Analysis in Petroleum Samples Using GC×GC-HRTOFMS with an Ion Source Combining Electron Ionization (EI) and Photo Ionization (PI | Applications Notes | JEOL Ltd. [jeol.com]

The Enigmatic Presence of Ethyl-Dimethylcyclopentanes: A Technical Guide to Their Natural Occurrence, Analysis, and Potential Significance

Abstract

Ethyl-dimethylcyclopentanes, a class of C9 cycloalkanes, represent a fascinating yet underexplored niche in the vast landscape of natural chemical entities. Primarily recognized as geochemical biomarkers within petroleum deposits, their presence whispers tales of ancient biological processes and geological transformations. However, emerging evidence from the broader family of cyclopentanoid monoterpenes suggests a potential biogenic origin in the contemporary biosphere, particularly within the intricate chemical lexicons of plants and insects. This technical guide provides a comprehensive exploration of the natural occurrence of ethyl-dimethylcyclopentanes, delving into their geochemical significance, plausible biosynthetic origins, and the advanced analytical methodologies required for their definitive identification. Furthermore, this guide will touch upon the nascent yet intriguing potential of the cyclopentane scaffold in the realm of drug discovery, offering a forward-looking perspective for researchers in the pharmaceutical and life sciences sectors.

Introduction: The Cyclopentane Core in Nature's Chemical Architecture

The cyclopentane ring, a five-membered saturated carbocycle, is a fundamental structural motif in a plethora of naturally occurring molecules. Its prevalence spans from the intricate frameworks of steroids and prostaglandins to the volatile signaling compounds of plants and insects. Within this diverse chemical family, the alkyl-substituted cyclopentanes, and specifically ethyl-dimethylcyclopentanes, hold a unique position at the intersection of geology and biology.

This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of ethyl-dimethylcyclopentanes. We will navigate through their established roles as molecular fossils in crude oil, explore the tantalizing possibility of their active biosynthesis in living organisms, and provide a robust framework for their analytical characterization. By synthesizing current knowledge and highlighting areas for future investigation, this document serves as a critical resource for unlocking the full scientific potential of these intriguing cycloalkanes.

Geochemical Significance: Ethyl-Dimethylcyclopentanes as Molecular Fossils

The most well-documented natural occurrence of ethyl-dimethylcyclopentanes is within the complex hydrocarbon matrices of crude oil and shale oil. In this context, they are classified as biomarkers, chemical compounds that are molecular fossils of once-living organisms.[1][2][3][4] Their specific isomeric distributions can provide valuable insights into the original organic matter, the depositional environment of the source rock, and the thermal maturity of the petroleum.

The presence of various isomers of 1,2-dimethyl-3-ethylcyclopentane, among other C9 cycloalkanes, in petroleum has been established through detailed geochemical analysis.[5][6] These compounds are believed to be the diagenetic and catagenetic alteration products of biogenic precursors, most likely terpenoids from ancient algae, bacteria, and higher plants. The transformation from complex biological molecules to stable saturated cycloalkanes occurs over geological timescales through a series of chemical reactions including reduction, cyclization, and isomerization.

The relative abundance of specific ethyl-dimethylcyclopentane isomers can serve as a fingerprint for correlating oil samples to their source rocks or for assessing the extent of biodegradation a petroleum reservoir has undergone.[7] For instance, certain isomers may be more susceptible to microbial degradation than others, and their depletion can indicate the presence of microbial activity within the reservoir.[8][9][10][11][12]

Biogenic Origins: A Link to Cyclopentanoid Monoterpenes

While the geological narrative of ethyl-dimethylcyclopentanes is well-established, their potential for direct biosynthesis in contemporary organisms is a compelling area of investigation. The evidence for this lies in the widespread natural occurrence of cyclopentanoid monoterpenes in both the plant and insect kingdoms.[13][14][15][16][17]

3.1. Cyclopentanoid Biosynthesis in Plants and Insects

Plants and insects are known to produce a variety of cyclopentanoid monoterpenes, which often serve as defensive compounds or pheromones.[7][9][18][19] A notable example is the biosynthesis of nepetalactone in catnip (Nepeta cataria) and anisomorphal in the stick insect (Anisomorpha buprestoides), both of which are cyclopentanoid terpenes synthesized from common terpene precursors like acetate and mevalonate.[13]

The biosynthesis of these compounds typically involves the cyclization of a geranyl pyrophosphate (GPP) precursor, a key intermediate in the terpenoid biosynthesis pathway.[1][2][3][20] This cyclization is catalyzed by specific enzymes that direct the formation of the five-membered ring.

Caption: Generalized biosynthetic pathway of cyclopentanoid monoterpenes.

While the direct biosynthesis of saturated ethyl-dimethylcyclopentanes has not been definitively reported in plants or insects, it is plausible that they could be formed as minor byproducts of these pathways or through subsequent enzymatic reduction of unsaturated precursors. Further research, employing sensitive analytical techniques, is needed to screen plant essential oils and insect secretions for the presence of these compounds.

Analytical Methodologies for the Identification of Ethyl-Dimethylcyclopentanes

The unambiguous identification of specific ethyl-dimethylcyclopentane isomers within complex natural matrices requires sophisticated analytical techniques. The structural similarity and volatility of these compounds make their separation and characterization a significant challenge.

4.1. Advanced Chromatographic Techniques

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is the state-of-the-art technique for the detailed analysis of complex hydrocarbon mixtures, such as those found in petroleum.[14][16][21][22] This powerful technique offers superior separation capabilities compared to conventional GC-MS, allowing for the resolution of co-eluting isomers.

Table 1: Comparison of Analytical Techniques for Cycloalkane Analysis

| Technique | Advantages | Disadvantages |

| GC-MS | Widely available, robust, good for screening. | Limited resolution for complex isomeric mixtures. |

| GCxGC-TOFMS | Excellent resolving power for isomers, high sensitivity. | More complex data analysis, higher instrument cost. |

| NMR Spectroscopy | Provides detailed structural information. | Requires isolation of pure compounds, lower sensitivity. |

4.2. Mass Spectrometry and Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) is the most common detection method for GC-based analysis of these compounds. The mass spectra of ethyl-dimethylcyclopentanes are characterized by a molecular ion peak (m/z 126) and a series of fragment ions resulting from the cleavage of the alkyl side chains and the opening of the cyclopentane ring.[11][23][24]

The fragmentation of alkylcyclopentanes typically proceeds through the loss of alkyl radicals.[8][25] For an ethyl-dimethylcyclopentane, key fragmentation pathways would involve the loss of a methyl radical (M-15, m/z 111) or an ethyl radical (M-29, m/z 97).[8] Ring fragmentation can also occur, leading to a characteristic peak at m/z 42, corresponding to a C3H6+ fragment.[26]

Caption: Predicted EI-MS fragmentation of ethyl-dimethylcyclopentanes.

4.3. Experimental Protocol: GC-MS Analysis of C9 Cycloalkanes

The following is a generalized protocol for the analysis of ethyl-dimethylcyclopentanes in a hydrocarbon-rich sample, such as a crude oil fraction or a plant essential oil.

1. Sample Preparation:

- For crude oil, perform fractional distillation to isolate the C9 boiling range.

- For plant material, extract essential oils using steam distillation or solvent extraction.

- Dilute the sample in a suitable solvent (e.g., hexane) to an appropriate concentration.

2. GC-MS Instrumentation:

- Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium at a constant flow rate.

- Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to ensure separation of volatile components.

- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

- Scan Range: m/z 40-200.

3. Data Analysis:

- Identify potential ethyl-dimethylcyclopentane isomers based on their retention times and mass spectra.

- Compare the obtained mass spectra with reference spectra from databases such as the NIST Mass Spectral Library.[5][11][12][23][24][25][27][28][29][30][31][32][33][34][35]

- Confirm the identity of isomers by comparing their retention indices with literature values or by co-injection with synthesized standards.

Potential Significance in Drug Development and Biological Activity

While direct pharmacological studies on ethyl-dimethylcyclopentanes are currently lacking, the cyclopentane scaffold is a recurring motif in a variety of biologically active natural products and synthetic drugs.[36][37] This suggests that ethyl-dimethylcyclopentanes and their derivatives could represent a novel and unexplored area for drug discovery.

5.1. The Cyclopentane Ring as a Bio-isostere

In medicinal chemistry, the cyclopentane ring can act as a bio-isostere for other chemical groups, such as a phenyl ring or a carboxylic acid.[26][38] Its conformational flexibility and lipophilic nature can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

5.2. Biological Activities of Cyclopentane Derivatives

A wide range of biological activities have been attributed to molecules containing a cyclopentane or cyclopentene ring, including:

-

Antitumor activity: Certain cyclopentane-fused anthraquinone derivatives have shown potent antiproliferative effects against various cancer cell lines.[39]

-

Antibacterial activity: Cyclopentane-based analogs of muraymycin have been synthesized and evaluated as inhibitors of the bacterial enzyme MraY, a promising target for new antibiotics.[28]

-

Anti-inflammatory and Antifungal properties: Cyclopentenediones, a class of compounds containing a cyclopentene ring, have demonstrated significant anti-inflammatory, cytostatic, antibacterial, and antifungal activities.[36][37]

These examples highlight the potential of the cyclopentane core as a privileged scaffold in drug design. Further investigation into the biological activities of ethyl-dimethylcyclopentanes and their functionalized derivatives is warranted.

5.3. Ecotoxicity Considerations

As with any naturally occurring or synthetic chemical, it is important to consider the potential environmental impact. Ecotoxicity data for hydrocarbon mixtures containing C9-C12 cycloalkanes indicate that they can be toxic to aquatic life with long-lasting effects.[21][22][40] This underscores the need for responsible handling and disposal of these compounds in a research or industrial setting.

Conclusion and Future Directions

Ethyl-dimethylcyclopentanes are a class of C9 cycloalkanes with a confirmed natural occurrence in geological formations and a plausible biogenic origin in plants and insects. Their role as geochemical biomarkers is well-established, providing valuable information for petroleum exploration. The analytical chemistry of these compounds is complex, requiring advanced techniques such as GCxGC-TOFMS for their unambiguous identification.

While their biological activities remain largely unexplored, the prevalence of the cyclopentane scaffold in medicinally relevant natural products suggests that ethyl-dimethylcyclopentanes could be a starting point for the design of novel therapeutic agents.

Future research in this area should focus on:

-

Targeted screening of plant and insect extracts to definitively identify the natural occurrence of ethyl-dimethylcyclopentanes in the biosphere.

-

Elucidation of the specific biosynthetic pathways that may lead to the formation of these compounds in living organisms.

-

Synthesis of a comprehensive library of ethyl-dimethylcyclopentane isomers to serve as analytical standards and for biological screening.

-

Systematic evaluation of the biological activities of these compounds in a range of pharmacological and toxicological assays.

By pursuing these research avenues, the scientific community can unlock the full potential of these enigmatic cycloalkanes, bridging the gap between geochemistry and drug discovery.

References

- SAFETY DATA SHEET HYDROCARBONS C9-12 N-ALKANES, ISOALKANES CYCLIC AROM

- Meinwald, J., Happ, G. M., Labows, J., & Eisner, T. (1966).

- Di Vaira, M., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(17), 4215-4219.

- NIST. (n.d.). cis,trans,cis-1-Ethyl-2,3-dimethylcyclopentane. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

- Doc Brown's Chemistry. (n.d.).

- PubChem. (n.d.). cis,cis,trans-2-Ethyl-1,3-dimethylcyclopentane.

- YouTube. (2020). Mass Spectrometry of Cycloalkanes.

- DHC Solvent Chemie GmbH. (2018).

- Tikhomirov, A. S., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 265, 116103.

- T. P. J. Linstrom and W. G. Mallard, Eds., NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

- SpectraBase. (n.d.). 1-(1-Ethyl-2,3-dimethyl-cyclopent-2-enyl)-ethanone - Optional[MS (GC)] - Spectrum.

- Balkovec, J. M. (1985). Studies in the Synthesis of Cyclopentanoid Natural Products. University of Wisconsin--Madison.

- NIST. (n.d.). trans-1-ethyl-1,3-dimethylcyclopentane. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

- PubChem. (n.d.). (1R)-1-ethyl-1,3-dimethylcyclopentane.

- ResearchGate. (n.d.). Selected natural products and pharmaceuticals contain cyclopentene or cyclopentane rings.

- Wikipedia. (n.d.). Insect pheromones.

- Chemical Reviews and Letters. (2023).

- DHC Solvent Chemie GmbH. (2023).

- Santos. (n.d.).

- Wilson, E. O., & Bossert, W. H. (1963). Chemical communication among animals. Recent Progress in Hormone Research, 19, 673-716.

- OECD Existing Chemicals Database. (n.d.).

- Z. D. Schilling, et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 216, 204-215.

- NIST. (n.d.). cis,trans,cis-1-Ethyl-2,3-dimethylcyclopentane. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

- PubChem. (n.d.). 2-Ethyl-1,3-dimethylcyclopentane.

- PubChem. (n.d.). 2-Ethyl-1,1-dimethylcyclopentane.

- Grice, K., et al. (2008). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 39(6), 674-683.

- NIST. (n.d.). Cyclopentane, 2-ethyl-1,1-dimethyl-. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

- NIST. (n.d.). 2-Ethyl-1,3-dimethylcyclopentane. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

- NIST. (n.d.). cis,cis,cis-1-Ethyl-2,3-dimethylcyclopentane. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

- Beaudry, C. M., et al. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron, 73(8), 965-1084.

- BenchChem. (n.d.).

- PubChem. (n.d.). (1S,2S,3S)-1-ethyl-2,3-dimethylcyclopentane.

- Shree Ganesh Remedies Limited. (2023). Insect Pheromones and Chemistry.

- Newman, D. J., & Cragg, G. M. (2012). Natural products as sources of new drugs over the 30 years from 1981 to 2010.

- NIST. (n.d.). 1-trans-3-dimethyl-1-ethylcyclopentane. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

- University of Babylon. (n.d.). Pheromones of Insects.

- PubChem. (n.d.). 1-Ethyl-3,3-dimethylcyclopentene.

- NIST. (n.d.). Cyclopentane, 2-ethyl-1,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

- NIST. (n.d.). 1,2-dimethyl-3-ethylcyclopentane. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

- Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons.

- Tholl, D. (2015). Biosynthesis and biological functions of terpenoids in plants. Advances in Biochemical Engineering/Biotechnology, 148, 63-106.

- Lange, B. M., et al. (2021). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. International Journal of Molecular Sciences, 22(11), 5895.

- Kirby, J., & Keasling, J. D. (2009). Biosynthesis of terpenoids in microorganisms. Annual Review of Microbiology, 63, 259-281.

- Peters, K. E., Walters, C. C., & Moldowan, J. M. (2005). The biomarker guide: Biomarkers and isotopes in petroleum exploration and earth history. Cambridge University Press.

- Philp, R. P. (1985).

Sources

- 1. Plant terpene specialized metabolism: complex networks or simple linear pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-1-ethyl-1,3-dimethylcyclopentane [webbook.nist.gov]

- 5. academics.su.edu.krd [academics.su.edu.krd]

- 6. youtube.com [youtube.com]

- 7. Insect pheromones - Wikipedia [en.wikipedia.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 2-Ethyl-1,3-dimethylcyclopentane [webbook.nist.gov]

- 10. Cyclopentane, 2-ethyl-1,4-dimethyl [webbook.nist.gov]

- 11. Cyclopentanoid terpene biosynthesis in a phasmid insect and in catmint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total synthesis of cyclopentanoid natural products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. books.google.cn [books.google.cn]

- 14. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 15. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Insect Pheromones and Chemistry [ganeshremedies.com]

- 18. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. santos.com [santos.com]

- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 21. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]

- 22. cis,cis,cis-1-Ethyl-2,3-dimethylcyclopentane [webbook.nist.gov]

- 23. 1,2-dimethyl-3-ethylcyclopentane [webbook.nist.gov]

- 24. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. cis,trans,cis-1-Ethyl-2,3-dimethylcyclopentane [webbook.nist.gov]

- 26. cis,cis,trans-2-Ethyl-1,3-dimethylcyclopentane | C9H18 | CID 6431522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. (1R)-1-ethyl-1,3-dimethylcyclopentane | C9H18 | CID 143775605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. cis,trans,cis-1-Ethyl-2,3-dimethylcyclopentane [webbook.nist.gov]

- 29. 2-Ethyl-1,3-dimethylcyclopentane | C9H18 | CID 530037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. 2-Ethyl-1,1-dimethylcyclopentane | C9H18 | CID 41123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. (1S,2S,3S)-1-ethyl-2,3-dimethylcyclopentane | C9H18 | CID 6427921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. 1-trans-3-dimethyl-1-ethylcyclopentane [webbook.nist.gov]

- 33. 1-Ethyl-3,3-dimethylcyclopentene | C9H16 | CID 90701016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Cyclopentane, 1-ethyl-1,3-dimethyl | C9H18 | CID 530266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. Cyclopentane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 38. ob.olis.is [ob.olis.is]

- 39. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 40. dhc-solvent.de [dhc-solvent.de]

"4-Ethyl-1,2-dimethylcyclopentane" source rock indicators

An In-depth Technical Guide to 4-Ethyl-1,2-dimethylcyclopentane and its Significance as a Source Rock Indicator

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the role and analysis of substituted cycloalkanes, with a specific focus on this compound, as potential molecular fossils in petroleum geochemistry. While not a traditionally utilized biomarker, the presence and relative abundance of specific C9 alkylcyclopentanes can offer valuable insights into the original organic matter input, diagenetic processes, and the depositional environment of hydrocarbon source rocks. This document is intended for researchers, geochemists, and petroleum exploration professionals, offering a blend of theoretical background, analytical methodologies, and interpretive frameworks.

Introduction: The World of Molecular Fossils

In the realm of petroleum geochemistry, the ability to decipher the history of a crude oil or natural gas accumulation is paramount. This historical record, stretching back millions of years, is encoded in the molecular composition of the hydrocarbons themselves. Certain organic molecules, known as biomarkers or molecular fossils, are particularly informative as they retain a basic carbon skeleton from their biological precursors. These molecules, preserved in sedimentary rocks, serve as chemical fingerprints, allowing us to reconstruct the paleoenvironment, identify the type of organisms that contributed to the organic matter, and assess the thermal maturity of the source rock.

While high molecular weight biomarkers like steranes and hopanes are well-established indicators, the lighter hydrocarbon fraction (typically < C15) also contains a wealth of information. Among these are the alkylated cycloalkanes, which can provide clues about the original biomass and the early stages of diagenesis. This guide will delve into the specifics of C9 alkylcyclopentanes, using this compound as a case study to explore their potential as source rock indicators.

Geochemical Significance of C9 Alkylcyclopentanes

Substituted cyclopentanes, including the various isomers of ethyl-dimethylcyclopentane, are common constituents of the light hydrocarbon fraction of crude oils. Their geochemical significance stems from their potential origins and the chemical transformations they undergo during burial and thermal maturation.

Potential Biological Precursors and Diagenetic Pathways

The precise biological precursors to many simple alkylcyclopentanes are not as well-defined as those for more complex biomarkers. However, it is generally accepted that they can be derived from the diagenesis of various lipids, including fatty acids and carotenoids, from both microbial and higher plant sources. The initial biological compounds undergo a series of reactions including cyclization, defunctionalization, and isomerization during diagenesis and catagenesis.

The formation of alkylcyclopentanes is believed to occur through several potential diagenetic pathways:

-

Cyclization of Acyclic Precursors: Long-chain fatty acids or other aliphatic compounds can undergo intramolecular cyclization reactions under sedimentary conditions to form five-membered rings.

-

Rearrangement of Other Cyclic Structures: More complex cyclic molecules, such as monoterpenoids, can undergo ring contraction and rearrangement to form stable alkylcyclopentane structures.

-

Direct Inheritance: Some microorganisms may synthesize cyclopentanoid structures directly, which are then preserved in the geological record with minor alterations.

The specific substitution pattern of the resulting alkylcyclopentane, such as in this compound, is a function of the original precursor structure and the diagenetic conditions.

An In-depth Technical Guide to the Thermodynamic Properties of C9 Cycloalkanes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C9 cycloalkanes, a class of saturated cyclic hydrocarbons with the formula C9H18, represent a fascinating and complex area of study in thermodynamics and conformational analysis. Their relevance extends from fundamental chemical physics to practical applications in materials science and, notably, drug development, where cyclic scaffolds are integral to molecular design. This guide provides a comprehensive overview of the core thermodynamic properties of C9 cycloalkane isomers, including enthalpy of formation, standard molar entropy, and heat capacity. We delve into the rigorous experimental techniques used to determine these values, such as bomb calorimetry and adiabatic heat-capacity calorimetry, explaining not just the "how" but the critical "why" behind each procedural step. Furthermore, this document details the powerful computational chemistry methods that allow for the prediction of these properties, offering a workflow for achieving high-accuracy thermochemical data. By synthesizing experimental data with theoretical insights, this guide serves as an essential resource for professionals seeking to understand and leverage the thermodynamic behavior of these intricate molecules.

Introduction to C9 Cycloalkanes: Isomerism and Relevance

The chemical formula C9H18 encompasses a diverse array of structural isomers. Beyond the parent macrocycle, cyclononane, this group includes various alkyl-substituted smaller rings, such as propylcyclohexane, ethylcycloheptane, and numerous trimethyl-, methylethyl-, and isopropylcyclohexane isomers. This structural diversity gives rise to a wide range of thermodynamic stabilities and conformational landscapes.

The nine-membered ring of cyclononane is particularly noteworthy for its conformational complexity.[1][2] Unlike the well-defined chair conformation of cyclohexane, cyclononane exists as a mixture of several low-energy conformations, primarily twist boat-chair (TBC) and twist chair-boat (TCB) forms, with the relative populations being temperature-dependent.[3] This flexibility and the specific three-dimensional arrangements of atoms are critical in fields like medicinal chemistry, where cycloalkane fragments are used to create conformationally restricted analogues of flexible ligands, potentially improving binding affinity and metabolic stability.[4][5] Understanding the energetic differences between these conformations and isomers is paramount for accurate molecular modeling and rational drug design.

Core Thermodynamic Properties of Selected C9 Cycloalkanes

The thermodynamic properties of a molecule dictate its stability and reactivity. For C9 cycloalkanes, these values are influenced by factors such as ring strain (for smaller rings), transannular strain (in macrocycles like cyclononane), and steric interactions between substituents. The following table summarizes key experimental data for two prominent C9 isomers, primarily sourced from the NIST Chemistry WebBook.[6][7]

| Property | Symbol | n-Propylcyclohexane | Cyclononane | Units |

| Gas Phase Enthalpy of Formation | ΔfH°gas | -193.3 ± 1.3[8] | -172.9 (Calculated)[9] | kJ/mol |

| Liquid Phase Enthalpy of Formation | ΔfH°liquid | -237.5 ± 1.1[8] | N/A | kJ/mol |

| Liquid Phase Enthalpy of Combustion | ΔcH°liquid | -5886.4 ± 1.1[8] | -5931.4 ± 0.9[9][10] | kJ/mol |

| Standard Molar Entropy (Gas) | S°gas | 419.86[8] | N/A | J/mol·K |

| Enthalpy of Vaporization | ΔvapH° | 45.1[8] | 49.7[9][10] | kJ/mol |

Experimental Determination of Thermodynamic Properties

The high-quality data presented in reference databases are the product of meticulous experimental work. The following sections detail the principles and protocols for the two primary calorimetric methods used for these determinations.

Oxygen Bomb Calorimetry: Measuring Enthalpy of Combustion

The standard enthalpy of formation of an organic compound is often determined indirectly by measuring its enthalpy of combustion (ΔcH°). This is achieved using an oxygen bomb calorimeter, a device that measures the heat released during complete combustion under constant volume conditions.[11]

Causality Behind Experimental Choices:

-

High-Pressure Oxygen: A high pressure of pure oxygen (typically ~30 atm) is used to ensure the reaction goes to completion, fully oxidizing the hydrocarbon to CO2 and H2O.[12]

-

Constant Volume: The rigid, sealed "bomb" ensures the process occurs at constant volume. The measured heat change is therefore the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH) using the relationship ΔH = ΔU + Δ(PV).[13]

-

Calibration: The calorimeter's heat capacity (the energy required to raise its temperature by 1°C) is not known a priori. It must be precisely determined by burning a standard substance with a well-known heat of combustion, most commonly benzoic acid.[11] This calibration is critical for accuracy.

-

Volatile Liquids: For volatile liquids like cycloalkanes, evaporation before combustion is a major source of error. Samples are often sealed in gelatin or plastic capsules of a known heat of combustion to prevent this.[12]

Step-by-Step Experimental Protocol for Bomb Calorimetry:

-

Standardization:

-

A pellet of benzoic acid (~1 g) is accurately weighed and placed in the crucible.

-

A 10 cm length of ignition wire is attached to the electrodes, dipping into the sample.[12]

-

The bomb is sealed and pressurized with ~30 atm of pure oxygen.[12]

-

The bomb is submerged in a precise volume of water (e.g., 2000 g) in the calorimeter bucket.[14]

-

The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

The sample is ignited via electrical current.[15]

-

The temperature is recorded at regular intervals until a stable maximum is reached.[14]

-

The heat capacity of the calorimeter is calculated from the temperature rise and the known energy of combustion of benzoic acid.

-

-

Sample Measurement:

-

A volatile liquid C9 cycloalkane sample (~0.8 g) is accurately weighed into a capsule.

-

The capsule is placed in the crucible.

-

The procedure is repeated exactly as for the benzoic acid standard.

-

The heat released by the sample is calculated using the determined heat capacity of the calorimeter and the measured temperature rise.

-

Corrections are made for the heat of combustion of the capsule and the ignition wire. The final value provides the ΔcH° of the sample.

-

Adiabatic Heat-Capacity Calorimetry: Measuring Entropy and Heat Capacity

This technique is used to measure the heat capacity (Cp) of a substance from near absolute zero up to ambient temperatures.[16] By integrating Cp/T versus T, the standard molar entropy (S°) can be determined based on the Third Law of Thermodynamics.

Causality Behind Experimental Choices:

-

Adiabatic Shield: The core principle is to prevent any heat exchange between the sample cell and its surroundings.[17] This is achieved by surrounding the calorimeter with an "adiabatic shield," a jacket whose temperature is continuously and automatically adjusted to match the temperature of the sample cell.[18] This minimizes heat leak, a primary source of error.

-

Pulsed Heat Input: A precise, known quantity of electrical energy (Q) is supplied to the sample over a short period, and the resulting temperature increase (ΔT) is measured. The heat capacity is then calculated as Cp = Q/ΔT.[19] This pulsed approach allows for stepwise measurement across a wide temperature range.

-

High Vacuum: The space between the calorimeter and the shield is held under a high vacuum to eliminate heat transfer by convection and conduction.[17]

Computational Prediction of Thermodynamic Properties

Alongside experimental methods, computational chemistry provides powerful tools for predicting thermodynamic properties.[20] High-level ab initio methods, such as the Gaussian-n (G3, G4) theories, are composite procedures designed to achieve high accuracy.[21][22]

Expertise in Method Selection:

-

G4 Theory: G4 theory represents an improvement upon the earlier G3 theory, offering a lower average absolute deviation from experimental values (0.83 kcal/mol for the G3/05 test set).[21][23] It achieves this by incorporating several enhancements, including an extrapolation to the Hartree-Fock limit, using higher-level CCSD(T) correlation, and employing geometries optimized with density functional theory (DFT), typically B3LYP.[21][22]

-

Causality: The choice of a composite method like G4 is a deliberate trade-off. A single, extremely high-level calculation with a very large basis set would be computationally prohibitive for a molecule the size of cyclononane. G4 theory approximates this result by combining a series of more manageable calculations, adding corrections to account for basis set deficiencies and higher-order electron correlation effects.[24][25]

Step-by-Step Computational Workflow (G4 Theory):

-

Structure Optimization & Frequencies:

-

The initial 3D structure of the C9 cycloalkane isomer is built.

-

A geometry optimization and frequency calculation are performed using DFT, specifically the B3LYP functional with a 6-31G(2df,p) basis set.[23]

-

The absence of imaginary frequencies confirms the structure is a true minimum on the potential energy surface.

-

The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.[26]

-

-

Single-Point Energy Calculations:

-

A series of higher-level single-point energy calculations are performed on the B3LYP-optimized geometry. This is the core of the G4 procedure and includes:

-

-

Energy Combination & Correction:

-

The energies from the various calculations are combined in a specific, predefined formula.

-

An empirical "higher-level correction" (HLC) is added to compensate for remaining systematic deficiencies.[23]

-

The final result is the G4 total energy at 0 K, which can then be used to calculate the enthalpy of formation and other thermodynamic properties at 298.15 K using the thermal corrections from the frequency calculation.

-

Applications in Drug Development and Molecular Modeling

A precise understanding of C9 cycloalkane thermodynamics is not merely an academic exercise; it has direct implications for drug discovery and development.

-

Conformational Restriction and Binding Entropy: Incorporating a cycloalkane moiety, such as a cyclobutane or cyclohexane ring, into a flexible drug molecule can restrict its available conformations.[5] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. The relative energies of different ring conformations, governed by their enthalpies, directly inform which shapes are accessible and preferred.

-

Scaffold Design: Cycloalkanes serve as versatile 3D scaffolds for arranging pharmacophoric elements in specific spatial orientations. Cyclopropane, for instance, has gained significant attention in drug design due to its unique electronic properties and rigid structure.[4] Larger rings like cyclononane offer more complex and unique geometries.

-

Force Field Parameterization: Accurate molecular dynamics (MD) simulations, which are crucial for studying protein-ligand interactions, rely on high-quality force fields. Experimental and high-level computational thermodynamic data for molecules like C9 cycloalkanes are essential for developing and validating the parameters (e.g., torsional potentials, van der Waals terms) used in these force fields.[27] Without accurate underlying thermodynamic data, the predictive power of these simulations is compromised.

Conclusion

The thermodynamic properties of C9 cycloalkanes are a product of their intricate structural and conformational diversity. This guide has detailed the foundational thermodynamic data for key isomers and elucidated the rigorous experimental and computational methodologies required to obtain these values. For researchers in chemistry and drug development, a firm grasp of these principles is indispensable. It enables the interpretation of molecular stability, the prediction of chemical behavior, and the rational design of novel molecules with desired properties. The synergy between precise calorimetric measurements and high-accuracy computational models continues to advance our understanding and ability to engineer molecules on a fundamental thermodynamic level.

References

- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

- Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse.

- Cheméo. (n.d.). Cyclononane (CAS 293-55-0) - Chemical & Physical Properties.

- Zeal. (2024). Adiabatic Calorimetry Testing: Understanding the Basics.

- Analytical Chemistry. (n.d.). Bomb Calorimetry.

- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics, 127(12), 124105. [Link]

- MDPI. (2021). Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. Molecules, 26(15), 4478. [Link]

- Coote, M. L., & Pross, A. (2009). Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. The Journal of Physical Chemistry A, 113(15), 3679-3684. [Link]

- Wikipedia. (n.d.). Quantum chemistry composite methods.

- Kolossváry, I., & Guida, W. C. (1990). Inflection points and chaotic behavior in searching the conformational space of cyclononane. Journal of the American Chemical Society, 112(21), 7713-7714. [Link]

- Juaristi, E. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(14). [Link]

- Scimed. (n.d.). Introduction to Bomb Calorimetry.

- Amazing chemistry of cycloalkanes and their applications. (2022, January 3). YouTube. [Link]

- Piazza. (2014). Oxygen Bomb Calorimetry.

- NIST. (n.d.). Cyclohexane, propyl-. NIST Chemistry WebBook.

- Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry.

- University of California, Berkeley. (n.d.). Experiment 3. Heat-Capacity Ratios for Gases.

- Chalmers University of Technology. (2019). A comprehensive combustion chemistry study of n-propylcyclohexane.

- eThermo. (n.d.). n-propylcyclohexane Thermodynamic & Transport Properties.

- Cheméo. (n.d.). Chemical Properties of Cyclohexane, propyl- (CAS 1678-92-8).

- ResearchGate. (n.d.). Conformations of Cyclononane.

- American Chemical Society. (1955). Physical Properties of Fourteen API Research Hydrocarbons, C9 to C15. Industrial & Engineering Chemistry, 47(8), 1689-1695. [Link]

- Dorofeeva, O. V., et al. (1991). Molecular structure and conformations of cyclononane as studied by electron diffraction and molecular mechanics. The Journal of Physical Chemistry, 95(21), 8048-8053. [Link]

- NIST. (n.d.). Cyclononane. NIST Chemistry WebBook.

- National Institutes of Health. (2011). High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids. Journal of Research of the National Institute of Standards and Technology, 116(4), 729-753. [Link]

- NIST. (n.d.). Cyclononane. NIST Chemistry WebBook.

- Purdue University. (n.d.). ME 354 Lab - Bomb Calorimeter Experiment.

- eThermo. (n.d.). cyclononane Thermodynamic & Transport Properties.

- UNICAMP. (n.d.). CHAPTER 3: Conformations of Acyclic and Cyclic Alkanes.

- BYJU'S. (n.d.). Cycloalkanes.

- Fiveable. (n.d.). Computational Thermodynamic Properties.

- NIST. (n.d.). Cyclononane. NIST Chemistry WebBook.

- National Institutes of Health. (2020).

- Quora. (n.d.). What are the uses of cycloalkanes?.

- University of Wisconsin-River Falls. (n.d.). Computational Chemistry.

- Science.gov. (n.d.). adiabatic heat-capacity calorimetry: Topics.

- ResearchGate. (2011). Measurements of Heat Capacity and Enthalpy of Phase Change Materials by Adiabatic Scanning Calorimetry.

- NIST. (n.d.). Cyclohexane. NIST Chemistry WebBook.

- Alliance Can. (n.d.). Computational chemistry.

- NIST. (n.d.). Welcome to the NIST Chemistry WebBook.

- NIST. (n.d.). NIST Chemistry WebBook.

- University of California, Davis. (n.d.). Computational Chemistry Methods and Programs.

- NIST. (n.d.). Cycloundecane. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2024). 1.6: Computation of Thermodynamic Quantities.

- Burke, U., et al. (2015). Critical evaluation of thermochemical properties of C1-C4 species. International Journal of Chemical Kinetics, 47(1), 1-22. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. NIST Chemistry WebBook [webbook.nist.gov]

- 8. Cyclohexane, propyl- [webbook.nist.gov]

- 9. Cyclononane (CAS 293-55-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Cyclononane [webbook.nist.gov]

- 11. scimed.co.uk [scimed.co.uk]

- 12. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 13. faculty.fiu.edu [faculty.fiu.edu]

- 14. piazza.com [piazza.com]

- 15. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 16. adiabatic heat-capacity calorimetry: Topics by Science.gov [science.gov]

- 17. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 19. researchgate.net [researchgate.net]

- 20. fiveable.me [fiveable.me]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 23. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 24. pubs.aip.org [pubs.aip.org]

- 25. rsc.anu.edu.au [rsc.anu.edu.au]

- 26. research.chalmers.se [research.chalmers.se]

- 27. Making sure you're not a bot! [docs.alliancecan.ca]

An In-depth Technical Guide to the NMR Characterization of Substituted Cyclopentanes

Introduction: The Challenge of the Flexible Five-Membered Ring

Cyclopentane rings are ubiquitous structural motifs in a vast array of molecules critical to pharmaceutical and materials science, from antiviral drugs like Carbovir to prostaglandins and natural product scaffolds. Unlike the well-behaved, conformationally rigid cyclohexane chair, the cyclopentane ring is notoriously flexible. It exists as a dynamic equilibrium of non-planar conformations, primarily the 'envelope' and 'half-chair' (or 'twist') forms, which rapidly interconvert through a low-energy process called pseudorotation.[1][2] This conformational dynamism averages the magnetic environments of the ring's protons and carbons, often leading to complex, overlapping signals in Nuclear Magnetic Resonance (NMR) spectra that can be a significant hurdle for unambiguous structure elucidation.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating these challenges. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, enabling the strategic application of modern NMR spectroscopy to confidently determine the constitution, configuration, and conformation of substituted cyclopentanes.

Part 1: Foundational Principles of Cyclopentane NMR

A robust understanding of how the cyclopentane ring's unique properties influence key NMR parameters is the bedrock of successful characterization. The NMR spectrum is dictated by three primary parameters: chemical shift (δ), spin-spin coupling (J), and the Nuclear Overhauser Effect (NOE).[1]